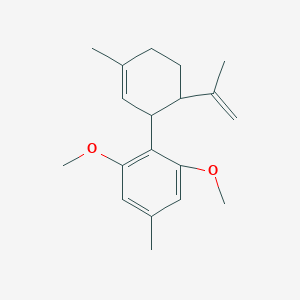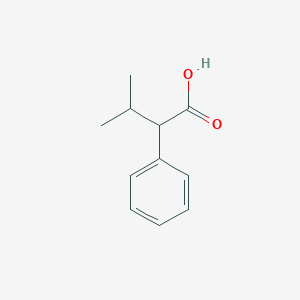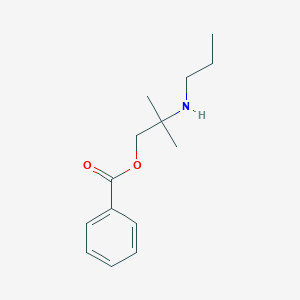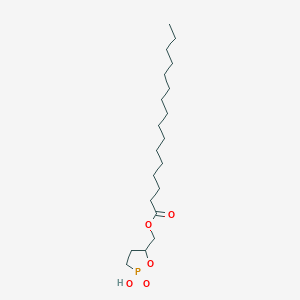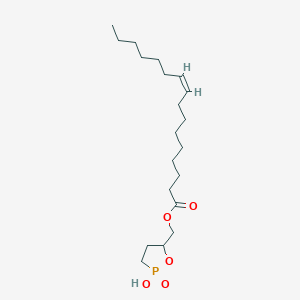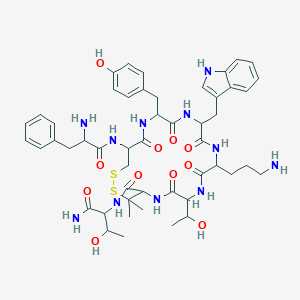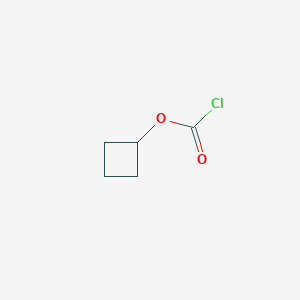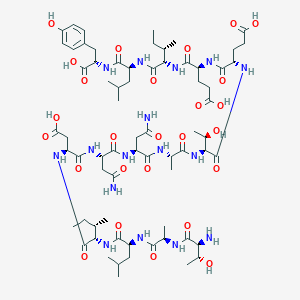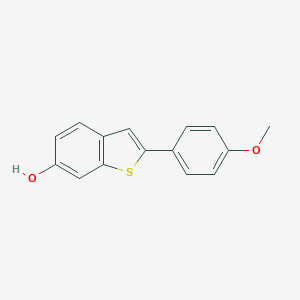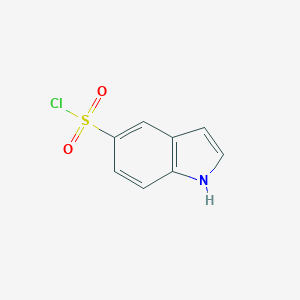
1H-indole-5-sulfonyl chloride
Overview
Description
1H-indole-5-sulfonyl chloride, also known as indol-5-ylsulfonyl chloride, is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 .
Synthesis Analysis
Indole and its derivatives, including this compound, are crucial in medicinal chemistry . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced recently and exhibit strong antimicrobial actions . The synthesis of these compounds involves various techniques, including hydroamination and catalyzed cyclization .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The InChI code for this compound is 1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H .Chemical Reactions Analysis
Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, due to its increased electron density .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Alzheimer's Disease Treatment Research
1H-indole-5-sulfonyl chloride derivatives have been explored for their potential in treating cognitive disorders like Alzheimer's Disease. One study developed a novel series of indole derivatives as antagonists for the 5-hydroxytryptamine-6 receptor (5-HT6R), which could be used for treating cognitive impairments. The derivative 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate demonstrated high affinity and selectivity, making it a promising clinical candidate (Nirogi et al., 2017).
Electrooxidative Applications
Another study explored the electrochemical α-sulfonylation of 1H-indole with arenesulfinates. This process is significant for its metal-free and chemical-oxidant-free conditions, and it's applied in synthesizing biologically active 5-HT6 modulators (Feng et al., 2017).
Synthesis and Sulfonation Applications
The sulfonation of 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid has been studied, leading to a clean protocol for the direct synthesis of various sulfonamide derivatives. This process is significant for its operational simplicity and versatility in synthetic chemistry (Janosik et al., 2006).
Dephenylsulfonylation Research
A novel method for dephenyl sulfonylation using magnesium has been developed, focusing on the synthesis of the molecule 5-ethyl-1H-indole. This research highlights the importance of indole derivatives in drug development due to their pharmacological activity (Rao et al., 2017).
Antagonistic Properties in Neurological Disorders
Studies on N1-azinylsulfonyl-1H-indole derivatives have shown that they can be highly potent 5-HT6 receptor ligands, exhibiting pro-cognitive and antidepressant-like properties. This makes them relevant in the treatment of neurological disorders (Zajdel et al., 2016).
Synthesis and Characterization in Medicinal Chemistry
Research into synthesizing and characterizing 1H-indole derivatives, such as 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, has been conducted, including spectroscopic, computational, and drug docking studies. These studies are crucial in understanding the structural and functional properties of these compounds in medicinal chemistry (Bellamkonda & Chamundeeswari, 2019).
Mechanism of Action
Target of Action
Indole derivatives, which include 1h-indole-5-sulfonyl chloride, are known to bind with high affinity to multiple receptors . This makes them crucial in medicinal chemistry and drug design .
Mode of Action
It’s known that indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
Indole and its derivatives are known to be crucial in medicinal chemistry due to their physiological action . This suggests that this compound may have significant bioavailability.
Result of Action
It’s known that indole derivatives have diverse biological activities . This suggests that this compound may have a wide range of molecular and cellular effects depending on the specific biological activity it exhibits.
Action Environment
It’s known that indole is a relatively weak basic chemical . This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . . This suggests that the action, efficacy, and stability of this compound may be influenced by the pH of its environment.
Safety and Hazards
Future Directions
Indole and its derivatives have been gaining a lot of interest due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . This suggests a promising future for the development of pharmacologically active derivatives of indole with sulfonamide scaffolds .
properties
IUPAC Name |
1H-indole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGMZFOGQIBZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




